Cas no 2828438-56-6 ((S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole)

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative with significant utility in asymmetric synthesis and catalysis. Its rigid bicyclic structure and electron-rich nitrogen centers make it an effective ligand for transition metal-catalyzed reactions, particularly in enantioselective transformations. The tert-butyl group enhances steric hindrance, improving selectivity, while the cyclopropylpyridinyl moiety contributes to stability and tunable electronic properties. This compound is particularly valuable in C–C bond-forming reactions, such as cross-couplings and hydrogenations, where high enantiomeric excess is critical. Its well-defined stereochemistry and modular design allow for precise control over reaction outcomes, making it a preferred choice in pharmaceutical and fine chemical synthesis.
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole structure
2828438-56-6 structure
Product name:(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
CAS No:2828438-56-6
MF:C15H20N2O
Molecular Weight:244.33
CID:5141576
PubChem ID:164890560

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • 2828438-56-6
    • (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
    • F72707
    • インチ: 1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m1/s1
    • InChIKey: ZFKFPLQGSLCNLX-CYBMUJFWSA-N
    • SMILES: [C@H]1(C(C)(C)C)COC(C2=CC=CC(C3CC3)=N2)=N1

計算された属性

  • 精确分子量: 244.157563266g/mol
  • 同位素质量: 244.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 341
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.5Ų
  • XLogP3: 3.1

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P024HQD-100mg
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
2828438-56-6 97%
100mg
$91.00 2023-12-17

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole 関連文献

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazoleに関する追加情報

Comprehensive Overview of (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (CAS No. 2828438-56-6)

The compound (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (CAS No. 2828438-56-6) is a chiral oxazole derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the cyclopropylpyridinyl moiety and the tert-butyl group, make it a valuable scaffold for designing novel bioactive molecules. Researchers are particularly interested in its potential applications as a kinase inhibitor or allosteric modulator, given its ability to interact with specific protein targets.

In recent years, the demand for chiral building blocks like (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has surged due to their role in asymmetric synthesis. The compound's enantiomeric purity is critical for achieving high selectivity in pharmaceutical applications. This aligns with the growing trend of precision medicine, where tailored therapies require compounds with well-defined stereochemistry. The dihydrooxazole core also offers stability and bioavailability advantages, making it a preferred choice for drug candidates.

From a synthetic perspective, the preparation of 2828438-56-6 often involves catalytic asymmetric reactions, which are a hot topic in organic chemistry. Techniques such as transition metal catalysis and organocatalysis are frequently employed to achieve high yields and enantioselectivity. These methods are not only efficient but also align with the principles of green chemistry, reducing waste and energy consumption—a key concern for modern researchers.

The pharmacokinetic properties of (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole are another area of interest. Its lipophilicity and metabolic stability are often optimized for oral bioavailability, a critical factor in drug development. This has led to its exploration in central nervous system (CNS) drug research, where blood-brain barrier penetration is essential. The compound's pyridine ring further enhances its binding affinity to biological targets, making it a versatile tool for structure-activity relationship (SAR) studies.

In the context of AI-driven drug discovery, CAS No. 2828438-56-6 has been featured in computational screenings due to its favorable molecular descriptors. Machine learning models predict its potential as a lead compound for treating diseases like cancer and inflammatory disorders. This intersection of cheminformatics and experimental validation highlights its relevance in cutting-edge research.

Lastly, the commercial availability of (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole from specialized suppliers underscores its importance in the fine chemicals market. Researchers frequently search for high-purity standards and custom synthesis options, reflecting the compound's niche yet expanding role in scientific innovation.

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